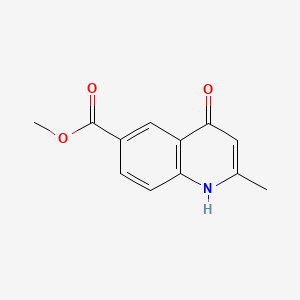

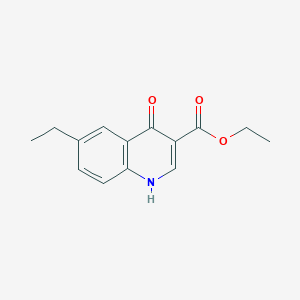

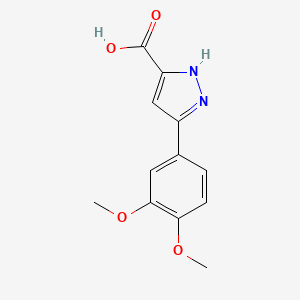

![molecular formula C11H13ClN2O2S B1269009 2-(2-氯乙酰氨基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸酰胺 CAS No. 20886-87-7](/img/structure/B1269009.png)

2-(2-氯乙酰氨基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸酰胺

描述

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide, often involves reactions with different organic reagents. For example, novel thiophene derivatives have been synthesized by reactions of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide with various organic reagents, confirming the structures through IR, 1H NMR, MS spectral data, and elemental analysis (Amr et al., 2010).

Molecular Structure Analysis

X-ray diffraction method has been employed to characterize the molecular structure of compounds like N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showcasing both intra and intermolecular hydrogen bonds, indicative of the complex bonding scenarios within these molecules (Analytical Sciences: X-ray Structure Analysis Online, 2004).

Chemical Reactions and Properties

Thiophene derivatives can undergo various chemical reactions, such as nitration, leading to a mixture of substitution products. Studies on benzo[b]thiophen derivatives have explored these reactions under different conditions, providing insights into the reactivity and functionalization of thiophene cores (Cooper & Scrowston, 1971).

Physical Properties Analysis

While specific physical properties of 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide are not directly mentioned in the provided literature, similar compounds' synthesis and structural characterization often hint at significant attributes such as solubility, melting points, and crystal structure which are crucial for understanding their application potential.

Chemical Properties Analysis

The chemical properties of thiophene derivatives like 2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide can be inferred from their reactions and molecular structure. These compounds exhibit a range of activities including antiarrhythmic, serotonin antagonist, and antianxiety activities, as showcased by their interaction with biological systems and potential pharmacological applications (Amr et al., 2010).

科学研究应用

抗菌应用

研究表明,2-(2-氯乙酰氨基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸酰胺的衍生物在抗菌应用中具有潜力。例如,Khalil 等人(2010 年)的一项研究合成了各种噻吩衍生物并评估了它们的抗菌性能。值得注意的是,其中一种化合物对氨苄西林表现出显着的抗菌活性 (Khalil 等人,2010 年)。此外,Chavan 和 Pai(2007 年)对 N-取代-3-氯-2-氮杂环丁酮进行了研究,揭示了这些化合物对各种微生物的中等抗菌活性 (Chavan 和 Pai,2007 年)。

治疗潜力

该化合物及其衍生物已针对各种治疗效果进行了研究。Amr 等人(2010 年)的一项研究专注于合成新型噻吩衍生物并评估它们的抗心律失常、5-羟色胺拮抗剂和抗焦虑活性。研究发现,与标准药物相比,这些化合物具有很高的活性 (Amr 等人,2010 年)。

抗炎特性

Radwan 等人(2009 年)的研究探索了苯并[b]噻吩衍生物的合成及其作为抗炎剂的潜力。他们发现这些化合物具有有效的抗炎活性 (Radwan 等人,2009 年)。

合成和表征

已经对该化合物的衍生物的合成和表征进行了多项研究。Gouda 和 Abu-Hashem(2011 年)致力于合成噻唑烷和噻唑烷酮衍生物,并对它们的抗氧化和抗肿瘤活性进行了评估,显示出有希望的结果 (Gouda 和 Abu-Hashem,2011 年)。此外,Narayana 等人(2006 年)的研究专注于合成该化合物的席夫碱,揭示了其作为抗菌和抗炎剂的潜力 (Narayana 等人,2006 年)。

化学转化

研究还探索了该化合物的各种化学转化。Dzhavakhishvili 等人(2008 年)研究了格瓦尔德酰胺在与芳香醛反应中的转化,导致合成各种衍生物化合物 (Dzhavakhishvili 等人,2008 年)。

未来方向

属性

IUPAC Name |

2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2S/c12-5-8(15)14-11-9(10(13)16)6-3-1-2-4-7(6)17-11/h1-5H2,(H2,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKRPMKJSPGFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351400 | |

| Record name | SBB029873 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-acetylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide | |

CAS RN |

20886-87-7 | |

| Record name | SBB029873 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

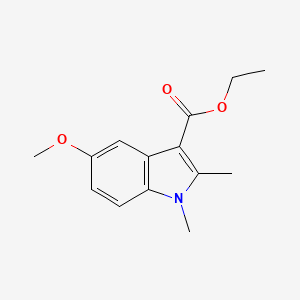

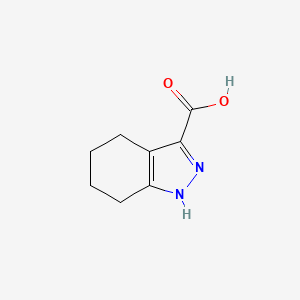

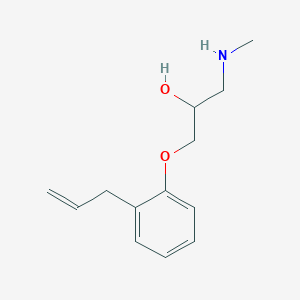

![3-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B1268934.png)

![(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1268948.png)